molecular formula C40H26N4O3S2 B2704588 N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide CAS No. 476296-12-5

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide

Cat. No. B2704588
CAS RN: 476296-12-5
M. Wt: 674.79
InChI Key: ZYHVSCYHAJQNFZ-UHFFFAOYSA-N
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Description

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide is a useful research compound. Its molecular formula is C40H26N4O3S2 and its molecular weight is 674.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

The compound “4,4’-oxybis(N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide)” is synthesized through a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). It involves the reaction of diethyl (α-azido(benzamido)methyl)phosphonate with 2-naphthyl propiolate, resulting in the formation of the target compound. The structure of this compound has been fully characterized using techniques such as 1D and 2D NMR spectroscopy, infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) .

Medicinal Applications

a. Anticancer Properties: Thiazole-containing compounds have gained attention in medicinal chemistry due to their biological potential. While specific studies on this compound are limited, related thiazole derivatives have been used in clinically approved anticancer drugs. For instance:

Peptide Enzyme Inhibition

Aminophosphonates, including this compound, mimic transition states of amines and esters in biological processes. They are known as peptide enzyme inhibitors. Their physicochemical properties and chelating attributes make them valuable in drug design and discovery .

Future Prospects

Further investigations are needed to explore the compound’s full range of applications. Researchers can explore its interactions with biological targets, evaluate its pharmacological properties, and assess its potential as a lead compound for drug development.

properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N4O3S2/c45-37(43-39-41-35(23-48-39)33-13-5-9-25-7-1-3-11-31(25)33)27-15-19-29(20-16-27)47-30-21-17-28(18-22-30)38(46)44-40-42-36(24-49-40)34-14-6-10-26-8-2-4-12-32(26)34/h1-24H,(H,41,43,45)(H,42,44,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHVSCYHAJQNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)NC6=NC(=CS6)C7=CC=CC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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